Cas no 382-09-2 (1,1,1,3,3,3-Hexafluoro-2-methylpropane)
1,1,1,3,3,3-Hexafluoro-2-methylpropane is a fluorinated hydrocarbon with the molecular formula C4H2F6. This compound is characterized by its high thermal and chemical stability, owing to the presence of multiple fluorine atoms. It exhibits low toxicity, non-flammability, and a relatively low global warming potential (GWP) compared to traditional fluorocarbons, making it suitable for applications requiring environmentally benign refrigerants or heat transfer fluids. Its inert nature also allows for use as a dielectric fluid or solvent in specialized industrial processes. The compound's balanced volatility and solvation properties further enhance its utility in precision cleaning and electronics manufacturing.

382-09-2 structure
Product name:1,1,1,3,3,3-Hexafluoro-2-methylpropane
1,1,1,3,3,3-Hexafluoro-2-methylpropane Chemical and Physical Properties
Names and Identifiers
-
- Propane,1,1,1,3,3,3-hexafluoro-2-methyl-
- 1,1,1,3,3,3-Hexafluoro-2-methylpropane
- 1,1,1,3,3,3-Hexafluor-2-methyl-propan
- 1,1,1,3,3,3-hexafluoro-2-methyl-propane
- PC2956
- 1,1-bis(Trifluoromethyl)ethane
- A824055
- SCHEMBL77807
- AKOS006230186
- DTXSID60380835
- UICGHTZJMKICDM-UHFFFAOYSA-N
- 1,1,1-trifluoro-2-trifluoromethylpropane
- 2-methyl-1,1,1,3,3,3-hexafluoropropane
- Propane, 1,1,1,3,3,3-hexafluoro-2-methyl-
- 1,1,1,3,3,3-hexakis(fluoranyl)-2-methyl-propane
- 382-09-2
- FT-0605912
-
- Inchi: InChI=1S/C4H4F6/c1-2(3(5,6)7)4(8,9)10/h2H,1H3
- InChI Key: MKIWPODDHGBZRV-UHFFFAOYSA-N
- SMILES: FC(F)(F)C(C)C(F)(F)F
Computed Properties
- Exact Mass: 166.02200
- Monoisotopic Mass: 166.022
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 93.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 3.2
Experimental Properties
- Density: 1.3
- Melting Point: 21°C
- Boiling Point: 21°C
- Flash Point: °C
- Refractive Index: 1.267
- PSA: 0.00000
- LogP: 2.74710
1,1,1,3,3,3-Hexafluoro-2-methylpropane Security Information
1,1,1,3,3,3-Hexafluoro-2-methylpropane Customs Data
- HS CODE:2903399090
- Customs Data:
China Customs Code:
2903399090Overview:
2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,1,1,3,3,3-Hexafluoro-2-methylpropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC2956-5g |
1,1,1,3,3,3-Hexafluoro-2-methylpropane |
382-09-2 | 97% | 5g |
£328.00 | 2025-02-21 | |
Apollo Scientific | PC2956-100g |
1,1,1,3,3,3-Hexafluoro-2-methylpropane |
382-09-2 | 97% | 100g |
£506.00 | 2023-09-02 | |
TRC | H294403-1g |
1,1,1,3,3,3-Hexafluoro-2-methylpropane |
382-09-2 | 1g |
$ 50.00 | 2022-06-04 | ||
TRC | H294403-5g |
1,1,1,3,3,3-Hexafluoro-2-methylpropane |
382-09-2 | 5g |
$ 160.00 | 2022-06-04 | ||
Apollo Scientific | PC2956-25g |
1,1,1,3,3,3-Hexafluoro-2-methylpropane |
382-09-2 | 97% | 25g |
£713.00 | 2025-02-21 | |
TRC | H294403-10g |
1,1,1,3,3,3-Hexafluoro-2-methylpropane |
382-09-2 | 10g |
$ 230.00 | 2022-06-04 |
1,1,1,3,3,3-Hexafluoro-2-methylpropane Related Literature
-
1. 716. Addition of free radicals to unsaturated systems. Part V. The direction of addition to 1 : 1-difluoroprop-1-ene, 3 : 3 : 3-trifluoro-2-trifluoromethylprop-1-ene, and 3-chloro-3 : 3-difluoro-2-trifluoromethylprop-1-eneR. N. Haszeldine J. Chem. Soc. 1953 3565
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